1H NMR and 13C NMR chemical shifts for 5-(2-Thiazolyl)-cyclohexane-1,3-dione
1H NMR and 13C NMR chemical shifts for 5-(2-Thiazolyl)-cyclohexane-1,3-dione
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-(2-Thiazolyl)-cyclohexane-1,3-dione
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive, in-depth analysis of the theoretical ¹H and ¹³C NMR spectra for 5-(2-Thiazolyl)-cyclohexane-1,3-dione. As a molecule combining the biologically significant thiazole heterocycle with a versatile cyclohexane-1,3-dione scaffold, its precise characterization is paramount for applications in medicinal chemistry and materials science. Due to the absence of published experimental spectra for this specific compound, this whitepaper leverages established NMR principles and spectral data from structurally analogous compounds to predict chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a robust, self-validating experimental workflow for the empirical acquisition and assignment of its NMR spectra, providing researchers and drug development professionals with a foundational guide for its synthesis and characterization.
Molecular Structure and Tautomerism
5-(2-Thiazolyl)-cyclohexane-1,3-dione is comprised of a cyclohexane-1,3-dione ring system substituted at the 5-position with a thiazole ring via its C-2 position. A critical feature of the cyclohexane-1,3-dione moiety is its existence in a tautomeric equilibrium between the diketo form and a more stable mono-enol form.[1][2] This equilibrium is highly dependent on the solvent, with polar, protic solvents often favoring the enol form.[3] The predicted NMR data in this guide will primarily focus on the favored enol tautomer, while also considering the spectral features of the diketo form.
Caption: Molecular structure and atom numbering of the enol tautomer.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum is predicted by analyzing the distinct chemical environments of the protons on the thiazole and cyclohexane rings. The analysis accounts for inductive effects from heteroatoms, magnetic anisotropy, and spin-spin coupling with neighboring protons.
Thiazole Ring Protons
The thiazole ring presents a simple two-proton system in the aromatic region of the spectrum.
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H-4' and H-5' : These protons are adjacent to sulfur and nitrogen atoms, which deshield them, causing their signals to appear at high chemical shifts. Based on similar thiazole derivatives, they are expected between 7.0 and 8.0 ppm.[4][5][6] They will appear as doublets due to mutual coupling, with a characteristic coupling constant (³JHH) of approximately 3-4 Hz.
Cyclohexane Ring and Enol Protons
The cyclohexane moiety, in its enol form, presents a more complex set of signals.
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Enolic OH (1-OH) : The proton of the enolic hydroxyl group is typically broad and its chemical shift is highly variable (δ 5-12 ppm), depending on concentration and solvent. It will readily exchange with deuterium upon addition of D₂O.
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Vinyl Proton (H-2) : This proton on the enol double bond is expected to appear as a singlet (or a narrowly split multiplet if long-range coupling is resolved) in the range of δ 5.0-6.0 ppm.
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Methine Proton (H-5) : This proton is alpha to the thiazole ring and adjacent to two methylene groups. It will be a complex multiplet, predicted to be in the δ 3.0-3.5 ppm range.
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Methylene Protons (H-4ax, H-4eq, H-6ax, H-6eq) : These four protons are diastereotopic and will give rise to complex, overlapping multiplets in the aliphatic region, typically between δ 2.0 and 3.0 ppm.[1] The axial and equatorial protons will have different chemical shifts and coupling constants.
Summary of Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| 1-OH | 5.0 - 12.0 | broad s | 1H | Exchangeable with D₂O, position is solvent-dependent. |
| H-5' (Thiazole) | 7.5 - 8.0 | d | 1H | J ≈ 3-4 Hz. |
| H-4' (Thiazole) | 7.0 - 7.5 | d | 1H | J ≈ 3-4 Hz. |
| H-2 (Vinyl) | 5.0 - 6.0 | s | 1H | May show long-range coupling. |
| H-5 | 3.0 - 3.5 | m | 1H | Complex multiplet. |
| H-4, H-6 | 2.0 - 3.0 | m | 4H | Overlapping multiplets from diastereotopic protons. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum, typically recorded with proton decoupling, will show a single peak for each unique carbon atom. The chemical shifts are predicted based on hybridization and the electronic environment.
Thiazole Ring Carbons
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C-2' : This carbon is bonded to both nitrogen and sulfur and is part of the linkage to the cyclohexane ring. It is expected to be the most downfield of the thiazole carbons, likely in the δ 165-170 ppm range.[7][8]
-
C-4' and C-5' : These are standard sp² carbons in a heteroaromatic system, anticipated in the δ 115-145 ppm range.[6][7]
Cyclohexane Ring Carbons
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Carbonyl Carbon (C-3) : The carbonyl carbon of the α,β-unsaturated ketone system is highly deshielded and will appear significantly downfield, predicted around δ 195-205 ppm.[9]
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Enol Carbons (C-1, C-2) : C-1, bearing the hydroxyl group, is expected around δ 175-185 ppm. The vinyl carbon C-2 will be further upfield, likely in the δ 100-110 ppm range.[1]
-
Aliphatic Carbons (C-4, C-5, C-6) : These sp³ hybridized carbons will appear in the upfield region of the spectrum. C-5, substituted with the electron-withdrawing thiazole group, will be the most downfield of the three (δ 35-45 ppm). C-4 and C-6 are expected in the δ 25-35 ppm range.
Summary of Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C-3 (Carbonyl) | 195 - 205 | Most downfield signal in the cyclohexane ring. |
| C-1 (Enol) | 175 - 185 | C-OH carbon of the enol. |
| C-2' (Thiazole) | 165 - 170 | Carbon attached to N, S, and the cyclohexane ring. |
| C-4', C-5' (Thiazole) | 115 - 145 | Aromatic carbons of the thiazole ring. |
| C-2 (Enol) | 100 - 110 | Vinyl carbon of the enol. |
| C-5 | 35 - 45 | Methine carbon attached to the thiazole ring. |
| C-4, C-6 | 25 - 35 | Methylene carbons of the cyclohexane ring. |
Experimental Protocol for Structural Verification
To empirically validate the predicted spectral data and unambiguously assign all signals, a multi-step NMR analysis is required. This protocol ensures trustworthiness through a self-validating system of correlated experiments.
Sample Preparation
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Solvent Selection : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common starting point. For compounds with poor solubility, or to investigate tautomeric effects, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[3] The choice of solvent is critical as it can influence chemical shifts and the keto-enol equilibrium.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent peak is used for referencing.
-
Filtration : Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
A high-field spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (S/N > 100:1) and a relaxation delay (d1) of at least 5 seconds to ensure accurate integration.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer acquisition time will be necessary to achieve adequate S/N.
-
DEPT-135 : Perform a Distortionless Enhancement by Polarization Transfer experiment. This will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, aiding in the assignment of the aliphatic region. Quaternary carbons (like C-1, C-3, and C-2') will be absent.
-
2D COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are spin-coupled. It will be crucial for tracing the connectivity from H-5 to the H-4 and H-6 methylene protons and confirming the H-4'/H-5' coupling in the thiazole ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). It provides an unambiguous link between the proton and carbon assignments (e.g., mapping the H-5 signal to the C-5 signal).
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. It is the definitive experiment for assigning quaternary carbons and piecing together the molecular fragments. For example, correlations from the H-4/H-6 protons to the carbonyl C-3 would confirm its position.
Caption: Experimental and analytical workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 5-(2-Thiazolyl)-cyclohexane-1,3-dione, grounded in the fundamental principles of NMR spectroscopy and data from analogous structures. The predicted chemical shifts and coupling patterns serve as a robust hypothesis for researchers working with this compound. By following the comprehensive experimental protocol outlined, scientists can efficiently acquire and interpret the empirical data, leading to an unambiguous confirmation of its molecular structure. This level of detailed characterization is a critical prerequisite for the advancement of this molecule in any research, discovery, or development pipeline.
References
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- Shaikh, A. L. N., et al. (2023). Efficient synthetic routes to uncommon thiazole-tethered 1,2,4-oxadiazole derivatives. Arkivoc, 2023(viii), 202311912.
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